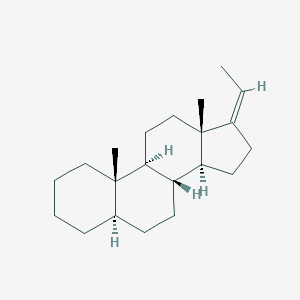

(Z)-5alpha-Pregn-17(20)-ene

Description

Properties

CAS No. |

14964-36-4 |

|---|---|

Molecular Formula |

C21H34 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C21H34/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h4,16-19H,5-14H2,1-3H3/b15-4-/t16-,17+,18+,19+,20+,21-/m1/s1 |

InChI Key |

SICNBSSTHZRCRB-SGRBLXEOSA-N |

SMILES |

CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Synonyms |

(Z)-5α-Pregn-17(20)-ene |

Origin of Product |

United States |

Molecular Interactions and Biological Functions of Z 5alpha Pregn 17 20 Ene and Its Derivatives

Enzymatic Regulation and Modulatory Mechanisms

The metabolism of cholesterol into various steroid hormones is a multi-step process catalyzed by a cascade of enzymes. Pregnenolone (B344588), a primary C21 steroid, serves as a crucial precursor for all steroid hormones. Steroidogenic tissues are distinguished by their capacity to synthesize pregnenolone from cholesterol. The subsequent conversion of pregnenolone and another key C21 steroid, progesterone (B1679170), into androgens and estrogens is a critical juncture in steroidogenesis.

The substrate specificity of these enzymes is not absolute, and various pregnane (B1235032) derivatives can serve as substrates. For instance, the enzyme 5α-reductase can act on several steroids with a Δ4, 3-oxo structure, including pregnanes, glucocorticoids, and androgens. This enzyme is responsible for the reduction of the Δ4,5 double bond in these steroid substrates. The physiological impact of the 5α-reduction of many of these substrates is still under investigation, but it is thought to be related to their excretion or to have direct physiological effects.

Pregnene-based molecules have been extensively studied as inhibitors of key enzymes in the steroidogenic pathway, particularly CYP17A1 and 5α-reductase.

CYP17A1 Inhibition:

CYP17A1 is a bifunctional enzyme that catalyzes both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and the subsequent formation of the androgens dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). wikipedia.org Inhibition of CYP17A1 is a key strategy for reducing androgen levels. wikipedia.orgresearchgate.net

A rational design approach for CYP17A1 inhibitors involves chemical modifications at the C17 position of pregnenolone and progesterone, introducing groups with moderate to strong dipole properties at C20. erk12.com Studies have shown that pregnenolone-based compounds are generally more potent inhibitors than their progesterone counterparts, which is consistent with pregnenolone being the preferred substrate for human CYP17A1. erk12.com The presence of a double bond at C16 and the stereochemistry at C20 have been shown to be important for inhibitory activity. erk12.com For example, 20β-hydroxy derivatives have been found to be more potent than their 20α-hydroxy counterparts. erk12.com

Several pregnene derivatives, including some with oxime and aziridine (B145994) functionalities, have demonstrated significant CYP17A1 inhibitory activity. erk12.comnih.gov Some of these compounds have shown greater potency than the established inhibitor ketoconazole. nih.gov

5α-Reductase Inhibition:

5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). researchgate.net Inhibition of this enzyme is a therapeutic strategy for androgen-dependent conditions. researchgate.net A number of pregnane derivatives have been evaluated as 5α-reductase inhibitors. nih.govresearchgate.net

Research has indicated that the presence of a 4,6-diene-3,20-dione moiety and a C-17 ester group can enhance the inhibitory effect on 5α-reductase. nih.gov Additionally, compounds with a 4,6-diene-3-one structure have demonstrated strong antiandrogenic effects. researchgate.net Certain 20-oxime pregnadiene derivatives have been identified as potent dual inhibitors of both 5α-reductase and CYP17A1. nih.gov

The table below summarizes the inhibitory activities of selected pregnene derivatives against CYP17A1 and 5α-reductase.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 20β-hydroxy-4,16-pregnadien-3-one | 5α-reductase | 21 nM |

| A specific 20-oxime pregnadiene derivative (17a) | 5α-reductase | 63 nM |

| A specific 20-oxime pregnadiene derivative (17b) | 5α-reductase | 115 nM |

| A specific 20-oxime pregnadiene derivative (17a) | CYP17A1 | 43 nM |

| A specific 20-oxime pregnadiene derivative (17b) | CYP17A1 | 25 nM |

Pregnene intermediates are central to the flow of steroid biosynthesis, and their metabolism dictates the production of downstream hormones. The enzyme CYP17A1 is a critical control point, determining whether the steroidogenic pathway proceeds towards the production of glucocorticoids or androgens. nih.gov

In the adrenal zona fasciculata, the 17α-hydroxylase activity of CYP17A1 converts pregnenolone to 17α-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone (17-OHP). These intermediates are then directed towards the synthesis of cortisol. nih.gov In the adrenal zona reticularis and the gonads, both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 are present, leading to the conversion of these pregnene intermediates into the androgen precursors DHEA and androstenedione. nih.govnih.gov

An alternative route for androgen synthesis, known as the "backdoor pathway," has been identified. In this pathway, 17-OHP is converted to DHT without testosterone as an intermediate. wikipedia.org A key step in this pathway is the 5α-reduction of 17-OHP to 5α-pregnan-17α-ol-3,20-dione. wikipedia.org This highlights the crucial role of 5α-reductase in directing the flow of pregnene intermediates towards androgen synthesis through this alternative route. The relative activities of 5α-reductase and the 17,20-lyase activity of CYP17A1 can therefore determine the flux through the different androgen synthesis pathways. nih.gov

Investigation of Biologically Relevant Transformations in Model Systems

In vitro model systems are invaluable tools for studying the metabolism and biosynthetic relationships of pregnene derivatives. These systems allow for the detailed investigation of metabolic pathways and the identification of resulting metabolites in a controlled environment.

In vitro studies are crucial for understanding the metabolic fate of pregnane derivatives and for identifying potential metabolites. These studies typically utilize systems such as liver microsomes or hepatocytes, which contain the necessary enzymes for drug metabolism. chemrxiv.orgevotec.com The identification of metabolites is essential for understanding the pharmacological and toxicological profiles of a compound. chemrxiv.org

For example, in vitro incubations of progesterone and 17-hydroxyprogesterone with carp (B13450389) ovaries have shown that these substrates are rapidly metabolized into more polar products. nih.gov This suggests that hydroxylation and reduction are key metabolic pathways for these pregnane derivatives in this system. nih.gov

The general process of metabolite identification involves incubating the parent compound with a biological matrix, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites. youtube.com

The table below provides an overview of common in vitro systems used for metabolism studies of pregnane derivatives.

| In Vitro System | Description | Key Metabolic Reactions |

|---|---|---|

| Liver Microsomes | Subcellular fraction containing cytochrome P450 enzymes. | Oxidation, reduction, hydrolysis. |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. | Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. |

| Recombinant Enzymes | Individual drug-metabolizing enzymes expressed in a cellular system. | Specific enzymatic reactions. |

Pregnene derivatives are key intermediates in the biosynthesis of other classes of steroids, including androgens. The conversion of C21 pregnanes to C19 androstanes is a critical step in this process, primarily catalyzed by the 17,20-lyase activity of CYP17A1. nih.gov This enzyme cleaves the side chain of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce DHEA and androstenedione, respectively.

The formation of andiene structures from pregnene precursors is an important transformation. For example, some pregnadiene derivatives can be synthesized from pregnenolone. nih.gov These transformations often involve multiple enzymatic steps and can lead to a diverse array of steroid products. The fetus is particularly active in the conversion of pregnanes to androstanes.

Advanced Analytical and Methodological Approaches in Z 5alpha Pregn 17 20 Ene Research

Isotope-Labeling Techniques for Mechanistic Studies

Isotope-labeling is a powerful tool for elucidating the biosynthetic pathways and reaction mechanisms of steroids. By replacing specific atoms with their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)), researchers can trace the metabolic fate of precursors and identify the origin of each atom in the final molecule.

In the context of (Z)-5alpha-Pregn-17(20)-ene, isotope-labeling studies would be instrumental in understanding its biosynthesis from precursors like pregnenolone (B344588) or progesterone (B1679170). For instance, by using ¹³C-labeled cholesterol, the ultimate precursor for all steroid hormones, the carbon skeleton of this compound could be traced. Similarly, deuterium-labeled precursors could be used to investigate the stereospecificity of the enzymatic reactions involved in its formation.

Table 1: Representative Isotopes Used in Steroid Biosynthesis Studies

| Isotope | Labeled Precursor Example | Information Gained |

| ¹³C | [¹³C₄]-Cholesterol | Carbon skeleton mapping |

| ²H (D) | [²H₃]-Acetate | Hydrogen incorporation and stereochemistry |

| ¹⁸O | ¹⁸O₂ | Oxygenation steps by cytochrome P450 enzymes |

These studies typically involve the administration of the labeled precursor to a biological system (e.g., cell culture, tissue homogenate) followed by extraction and analysis of the products. The distribution of the isotope in the resulting this compound molecule, determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), provides direct evidence of the biochemical transformations it has undergone.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Quantification of Pregnene Compounds

The unambiguous identification and quantification of pregnene isomers like this compound rely on a combination of high-resolution spectroscopic and chromatographic techniques. The structural similarity between stereoisomers presents a significant analytical challenge.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of steroids. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide detailed information about the connectivity of atoms and their spatial arrangement. For this compound, specific NMR signals for the protons and carbons around the C17(20) double bond would be critical in confirming the 'Z' configuration. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to assemble the complete molecular structure.

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound (Note: This is representative data for illustrative purposes, as specific experimental data for this compound is not readily available.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | ~70-75 |

| C-5 | ~45-50 |

| C-10 | ~35-40 |

| C-13 | ~40-45 |

| C-17 | ~150-155 |

| C-20 | ~115-120 |

| C-21 | ~15-20 |

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying steroids in complex biological matrices. The fragmentation pattern of this compound in MS would be characteristic of its pregnane (B1235032) skeleton.

Chromatographic Methods:

The separation of the (Z) and (E) isomers of 5alpha-Pregn-17(20)-ene, along with other related pregnene derivatives, is crucial for their individual study.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with C18 or C8 columns is a standard technique for separating steroids based on their polarity. The development of specific stationary phases, such as those with phenyl or biphenyl (B1667301) functionalities, can enhance the separation of structurally similar isomers.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), offers high resolution for the separation of volatile steroid derivatives. Derivatization of the steroid molecule is often required to increase its volatility and thermal stability. Capillary columns with various stationary phases are employed to achieve the separation of closely related isomers.

Computational Chemistry and Molecular Modeling for Ligand-Enzyme Interactions (e.g., Molecular Docking)

Computational chemistry and molecular modeling provide valuable insights into how pregnene compounds like this compound might interact with enzymes involved in steroid metabolism, such as those from the cytochrome P450 (CYP) superfamily.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein, typically an enzyme's active site. This method can help to:

Identify potential binding sites.

Predict the binding affinity of the ligand for the enzyme.

Elucidate the key amino acid residues involved in the interaction.

Understand the structural basis for enzyme specificity and inhibition.

For this compound, docking studies could be performed with enzymes such as 17α-hydroxylase/17,20-lyase (CYP17A1), which is a key enzyme in the biosynthesis of androgens and estrogens from pregnane precursors. nih.govdrugbank.comnih.gov The results of such studies could predict whether this compound acts as a substrate, an inhibitor, or does not interact with the enzyme.

Table 3: Key Parameters in a Hypothetical Molecular Docking Study of this compound with CYP17A1

| Parameter | Description |

| Target Protein | Human Cytochrome P450 17A1 (CYP17A1) |

| Ligand | This compound |

| Docking Software | AutoDock, Glide, or similar |

| Scoring Function | Estimates the binding free energy (e.g., in kcal/mol) |

| Output | Predicted binding pose, binding energy, key interacting residues |

By comparing the docking scores and binding modes of this compound with known substrates and inhibitors of CYP17A1, researchers can formulate hypotheses about its potential biological activity, which can then be tested experimentally.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (Z)-5alpha-Pregn-17(20)-ene, and how can stereochemical control be ensured during synthesis?

- Methodological Answer: Synthesis typically involves steroidal precursors and Wittig or Horner-Wadsworth-Emmons reactions to introduce the 17(20)-ene moiety. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with progress monitored via -NMR and -NMR to confirm Z-configuration (e.g., coupling constants and NOESY correlations) . Protocols from Beilstein Journal of Organic Chemistry recommend iterative crystallization and chiral HPLC for purification .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formula, while - and -NMR identify functional groups and stereochemistry. Single-crystal X-ray diffraction is definitive for structure elucidation. Discrepancies in spectral data (e.g., unexpected NOE effects) require re-evaluation of sample purity, solvent effects, or temperature-dependent NMR studies . Cross-referencing with published databases like Cambridge Structural Database is advised .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., light, temperature)?

- Methodological Answer: Accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy under controlled light exposure (ICH Q1A guidelines). Degradation products are identified via LC-MS, and kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. NIH preclinical reporting standards recommend documenting storage conditions and handling protocols to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or hydrogenation reactions, and how can computational modeling validate these pathways?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and regioselectivity. Compare computed -NMR chemical shifts with experimental data to validate mechanisms. For hydrogenation, analyze Pd/C or PtO catalytic cycles using Eyring plots to determine activation parameters . Open-source tools like Avogadro or PyMol visualize stereoelectronic effects .

Q. How should contradictory bioactivity data for this compound derivatives be reconciled across independent studies?

- Methodological Answer: Apply the FINER framework to evaluate study feasibility and relevance. Conflicting results (e.g., IC variability) may arise from assay conditions (e.g., cell line heterogeneity, solvent DMSO concentration). Meta-analyses using PRISMA guidelines and standardized protocols (e.g., OECD Test No. 429 for cytotoxicity) improve cross-study comparability . NIH preclinical checklists mandate reporting of replicates and statistical power .

Q. What strategies optimize the enantiomeric purity of this compound in multi-step syntheses, and how can side products be minimized?

- Methodological Answer: Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Chiral stationary phases (CSPs) in HPLC separate enantiomers, while inline IR spectroscopy monitors intermediates. Kinetic resolution and enzymatic catalysis (e.g., lipases) improve selectivity. Report outcomes using CONSORT-EHEALTH standards for transparency .

Q. How do solvent polarity and proticity influence the conformational dynamics of this compound, and what experimental techniques quantify these effects?

- Methodological Answer: Solvent-dependent -NMR (e.g., in CDCl vs. DMSO-d) reveals shielding/deshielding trends. Molecular dynamics (MD) simulations (AMBER or GROMACS) correlate with nuclear Overhauser effects (NOE). Dielectric constant measurements and Kamlet-Taft parameters quantify solvent interactions. Detailed methodology must align with Beilstein Journal’s experimental reproducibility guidelines .

Methodological Frameworks and Validation

- FINER/PICOT : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, PICOT defines Population (compound derivatives), Intervention (synthetic modification), Comparison (stereoisomers), Outcome (bioactivity), and Timeframe (kinetic studies) .

- Data Reproducibility : Follow CONSORT-EHEALTH for sharing raw spectra, chromatograms, and computational scripts. Use GitHub or Zenodo for public access .

- Ethical Compliance : Adhere to NIH guidelines for reporting preclinical data, including animal welfare and conflict of interest disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.